Ethyl (2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
ETHYL 2-(2-{[(2-METHYL-4-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[(2-METHYL-4-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid with ethyl 2-aminothiazole-4-acetate under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[(2-METHYL-4-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
ETHYL 2-(2-{[(2-METHYL-4-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(2-METHYL-4-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of enzymes and the induction of cell death in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile agent in biological systems.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Uniqueness
ETHYL 2-(2-{[(2-METHYL-4-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to its specific combination of functional groups and the presence of two thiazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17N3O3S2 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H17N3O3S2/c1-3-24-14(22)9-13-10-25-18(20-13)21-17(23)16-15(19-11(2)26-16)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,20,21,23) |
InChI Key |
JHGRBSMPQXGRSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=C(S2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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